methyl 3-amino-1-methyl-1H-indole-2-carboxylate
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Overview
Description
“Methyl 3-amino-1H-indole-2-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
Reactions of “methyl 3-amino-1H-indole-2-carboxylates” with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives . In the reaction with isocyanates, 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones were formed that were involved in the alkylation at two nitrogen atoms .Chemical Reactions Analysis
“Methyl 3-amino-1H-indole-2-carboxylates” react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones that undergo alkylation at two nitrogen atoms .Scientific Research Applications
Synthesis of Novel Compounds
Methyl 3-amino-1H-indole-2-carboxylates have been employed in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, showcasing their utility in creating complex molecular structures. Reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of various indole derivatives, highlighting the compound's versatility in synthetic organic chemistry (Shestakov et al., 2009).
Structural Investigations and Anticancer Activity
Methyl indole-3-carboxylate derivatives have been synthesized and investigated for their potential anticancer activities. Two new derivatives were explored for their efficacy against melanoma, renal, and breast cancer cell lines. These studies indicate the promising role of methyl 3-amino-1-methyl-1H-indole-2-carboxylate derivatives in the development of anticancer agents (Niemyjska et al., 2012).
Chemical Modifications and Reactivity
Research on the carboxylation, ethoxycarbonylation, and carbamoylation of indoles using Me2AlCl under CO2 pressure has expanded the functional group compatibility and synthetic utility of indole derivatives. This methodology facilitates the introduction of carboxylic acid functionalities into the indole scaffold, offering a broad application in medicinal chemistry and materials science (Nemoto et al., 2016).
Catalytic Amination for Indole Derivatives
A Cu(I)-catalyzed intramolecular amination of aryl bromides approach was developed for the efficient synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate. This catalytic system enables good to high yields under mild conditions, demonstrating the compound's potential in the efficient construction of N-substituted indole frameworks (Melkonyan et al., 2008).
Future Directions
Indoles, including “methyl 3-amino-1H-indole-2-carboxylate”, have attracted the attention of the chemical community due to their importance in natural products and drugs . The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are areas of ongoing research .
Mechanism of Action
Target of Action
Methyl 3-amino-1-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound’s action may result in a wide range of molecular and cellular effects.
Properties
IUPAC Name |
methyl 3-amino-1-methylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-8-6-4-3-5-7(8)9(12)10(13)11(14)15-2/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPRVBEODFHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380399-14-3 |
Source
|
Record name | methyl 3-amino-1-methyl-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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